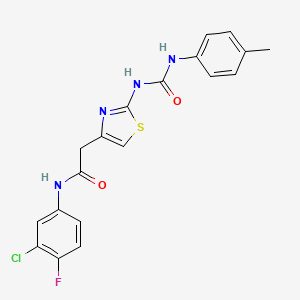![molecular formula C22H18IN3OS2 B2881330 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370842-88-9](/img/structure/B2881330.png)
3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H18IN3OS2 and its molecular weight is 531.43. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives, similar in structure to the specified compound, have been synthesized and tested for antiproliferative activity against various cell lines. Notably, a compound in this series, related to the specified compound, exhibited significant activity, particularly against melanoma and breast cancer cell lines. This highlights its potential in cancer research and therapy (Joyce Hung et al., 2014).
Synthesis and Reactions in Organic Chemistry
The synthesis and reactions of related compounds, including thieno[2,3-b]quinoline derivatives, are significant in organic chemistry. For example, a study details the synthesis of chiral linear carboxamides incorporating peptide linkages, indicating the relevance of such structures in complex organic syntheses and potential pharmaceutical applications (N. Khalifa et al., 2014).
Electrophilic Substitution Reactions
Research into the synthesis and reactivity of thieno[2,3-b]quinoline derivatives has revealed insights into electrophilic substitution reactions. Such studies are crucial for understanding chemical reactivity and developing new synthetic methodologies, potentially leading to novel compounds for various applications (A. Aleksandrov et al., 2020).
Potential as a PLC-γ Enzyme Inhibitor
A compound structurally similar to the specified compound has been identified as a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor. It showed significant anti-proliferative activity against breast cancer cell lines and affected cell morphology and migration. This suggests the potential of such compounds in developing targeted therapies for hard-to-treat cancers like triple-negative breast cancer (E. Leung et al., 2014).
Development of Novel Heterocyclic Structures
The synthesis of thienoquinoline derivatives, related to the specified compound, has been explored, leading to the creation of novel heterocyclic structures. Such studies are vital in the field of heterocyclic chemistry and can lead to the development of new drugs and materials (I. Awad et al., 1991).
properties
IUPAC Name |
3-amino-N-(4-iodophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZWIRFYSDKKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)I)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)
![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)





![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2881270.png)